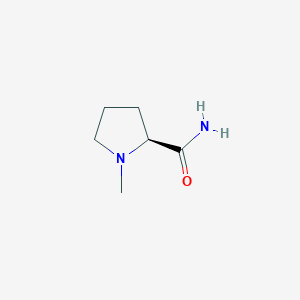

(S)-1-Methylpyrrolidine-2-carboxamide

Description

Significance of the Pyrrolidine (B122466) Nucleus as a Versatile Scaffold in Chemical Science and Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in chemical science and drug design. researchgate.net Its prevalence is demonstrated by its presence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and as a core structure in many clinically approved drugs. researchgate.net The significance of the pyrrolidine nucleus stems from several key features:

Three-Dimensional Structure: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. This is a crucial attribute for designing molecules that can bind to the complex topological features of biological targets like enzymes and receptors. bldpharm.com

Stereogenic Centers: The pyrrolidine scaffold can possess multiple chiral centers, leading to a variety of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune the biological activity and selectivity of drug candidates. researchgate.net

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This influences the solubility and pharmacokinetic profile of molecules containing this moiety, potentially enhancing their drug-like properties. bldpharm.com

Synthetic Accessibility: Pyrrolidine derivatives are readily synthesized from abundant chiral precursors like L-proline and 4-hydroxy-L-proline, making them attractive building blocks in drug discovery programs. researchgate.net

The versatility of the pyrrolidine scaffold is evident in its incorporation into a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. researchgate.netbldpharm.com

Importance of Stereochemistry and Chiral Purity in Pyrrolidine-Based Compound Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the development of pyrrolidine-based compounds. Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the various stereoisomers of a chiral drug. This can lead to significant differences in pharmacological activity, potency, and even toxicity between enantiomers. nih.gov

The development of single-enantiomer drugs is often preferred as it can lead to a better therapeutic index by isolating the desired pharmacological activity and eliminating the undesirable side effects that may be associated with the other enantiomer. nih.gov In the context of pyrrolidine-based compounds, the defined stereochemistry at the chiral centers of the ring is crucial for achieving selective and potent biological effects.

The synthesis of chirally pure pyrrolidine derivatives is a major focus of research. researchgate.net Techniques such as asymmetric synthesis, which uses chiral catalysts or auxiliaries to produce a single enantiomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers, are widely employed to obtain optically pure compounds. nih.gov The high demand for enantiomerically pure pyrrolidine building blocks underscores the critical role of stereochemistry in modern drug discovery and development. researchgate.net

Overview of Academic Research Trajectories for (S)-1-Methylpyrrolidine-2-carboxamide and its Analogues

Direct academic research focusing specifically on this compound is limited. However, a broader look at its analogues, particularly N-methylated prolinamides and other pyrrolidine carboxamides, reveals significant research interest in several areas.

The N-methylation of proline derivatives, such as in this compound, is a key strategy in peptide and peptidomimetic chemistry. This modification can enhance metabolic stability by protecting against enzymatic degradation and can constrain the peptide backbone, which can lead to more potent and selective biological activity. researchgate.netnih.gov N-methylated proline residues are incorporated into peptide chains to improve their pharmacokinetic properties, including membrane permeability and bioavailability. researchgate.net

Research into pyrrolidine carboxamide analogues has yielded compounds with a diverse range of biological activities. For example, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. medchemexpress.com Another study reported the development of new sulphonamide pyrrolidine carboxamide derivatives with antiplasmodial and antioxidant activities, suggesting their potential as leads for new antimalarial drugs. medchemexpress.com

Furthermore, pyrrolidine amide derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of inflammation and pain. nih.gov In the realm of oncology, novel pyrrolidine-carboxamide derivatives have been designed and synthesized as dual inhibitors of EGFR and CDK2, showing promising antiproliferative activity against various cancer cell lines.

The synthesis of these and other chiral pyrrolidine derivatives often starts from readily available chiral precursors like L-proline. chemimpex.com General synthetic strategies involve the modification of the carboxylic acid and the amine group of the proline ring to introduce the desired functional groups while maintaining the stereochemical integrity of the chiral centers. researchgate.netresearchgate.net

Table 2: Research on Analogues of this compound

| Analogue Class | Research Focus | Potential Application |

|---|---|---|

| N-methylated Prolinamides | Modulation of peptide conformation, enhancement of metabolic stability | Peptide-based drug design, development of novel biomaterials nih.gov |

| Pyrrolidine Carboxamides | Inhibition of Mycobacterium tuberculosis InhA | Antituberculosis agents medchemexpress.com |

| Sulphonamide Pyrrolidine Carboxamides | Antiplasmodial and antioxidant activities | Antimalarial drugs medchemexpress.com |

| Pyrrolidine Amide Derivatives | Inhibition of N-acylethanolamine acid amidase (NAAA) | Anti-inflammatory and pain management nih.gov |

| Pyrrolidine-Carboxamide Derivatives | Dual inhibition of EGFR/CDK2 | Anticancer therapy |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGERQMDMYFFQLC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284126 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94391-71-6 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94391-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Enantioselective Synthesis of (S)-1-Methylpyrrolidine-2-carboxamide and Related Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a key challenge that has been addressed through various sophisticated strategies. These methods often leverage either the "chiral pool" or asymmetric catalytic reactions to establish the desired stereochemistry. calstate.edursc.org

A prominent strategy for synthesizing chiral pyrrolidines involves the use of readily available, enantiopure starting materials from the chiral pool. Natural amino acids, such as (S)-proline, are common precursors due to their inherent pyrrolidine (B122466) ring and defined stereocenter. nih.govnih.gov For instance, (S)-proline can be derivatized through straightforward steps to yield a variety of chiral pyrrolidine-based ligands and catalysts. nih.govnih.gov

Other methods start from different chiral precursors. The Schlessinger group, for example, developed a stereoselective synthesis for both enantiomers of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. calstate.edu This synthesis begins with the reduction of the amino acid and selective protection of the amine, followed by a series of transformations to construct the pyrrolidine ring. calstate.edu Similarly, the Husson and Higashiyama groups have demonstrated the synthesis of trans-2,5-disubstituted pyrrolidines from (R)-phenylglycinol, where diastereoselective additions of Grignard reagents to chiral imines and oxazolidines are the key stereochemistry-defining steps. calstate.edursc.org These approaches highlight the power of using nature's chiral building blocks to access complex, enantiomerically pure targets. rsc.org

The construction of the pyrrolidine ring itself is accomplished through a variety of powerful cyclization reactions. These methods form the five-membered ring with control over substitution and stereochemistry.

[3+2] Cycloaddition: This method is a widely investigated and powerful tool for creating pyrrolidine derivatives with diverse substitution patterns and excellent stereoselectivity. nih.govnih.gov It typically involves the reaction of an azomethine ylide with an alkene or alkyne. nih.gov

Intramolecular Cyclization: These approaches are recognized as highly efficient for building the pyrrolidine skeleton. nih.govnih.gov Strategies include the intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. nih.gov A "clip-cycle" strategy has also been developed, which involves clipping a N-protected bis-homoallylic amine to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine. nih.gov

Radical Cyclization: Guided by the concept of metalloradical catalysis, innovative radical cyclization methods have been developed. For example, a Cobalt(II)-based system can activate aliphatic diazo compounds to achieve an enantioselective radical alkylation of C(sp³)–H bonds, enabling the efficient construction of chiral pyrrolidines from open-chain aldehydes. organic-chemistry.org

Ring Contraction: A novel approach involves the photo-promoted ring contraction of abundant and inexpensive pyridines. nih.govnih.gov Reaction with a silylborane induces a skeletal rearrangement to afford pyrrolidine derivatives that bear a 2-azabicyclo[3.1.0]hex-3-ene skeleton, providing a rapid entry into functionalized pyrrolidine structures. nih.govnih.gov

Catalytic Applications of this compound and its Derivatives in Organic Reactions

The utility of this compound extends to its application as a chiral ligand in catalysis, where its stereogenic center can influence the outcome of chemical reactions to favor the formation of a specific enantiomer of the product.

Derivatives of (S)-proline, including carboxamides and carboxylates, have been identified as effective ligands for a range of metal-catalyzed transformations. nih.govnih.gov Their ability to coordinate with a metal center creates a chiral environment that can direct the stereochemical course of a reaction. nih.gov

The copper-catalyzed Ullmann condensation is a classic and vital reaction for the formation of diaryl ethers, which are significant structural motifs in many natural products and pharmaceuticals. calstate.edu While the direct use of this compound as a ligand for O-arylation is not extensively documented in the provided literature, its close analogue, (S)-N-methylpyrrolidine-2-carboxylate, has proven to be a highly efficient ligand for the closely related Goldberg reaction—the copper-catalyzed N-arylation of amides. nih.govnih.gov This transformation couples amides with aryl halides under mild conditions. nih.govnih.gov The success in C-N bond formation suggests potential applicability in related C-O bond-forming reactions.

Research by Zhang and colleagues demonstrated that a catalyst system of 5 mol% CuI with (S)-N-methylpyrrolidine-2-carboxylate as the ligand effectively catalyzes the N-arylation of various amides with aryl iodides, achieving good to high yields. nih.gov

Table 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Various Aryl Iodides Reaction conditions: 2-pyrrolidone, aryl iodide, CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₂CO₃, in toluene (B28343) at 110 °C.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenylpyrrolidin-2-one | 85% |

| 2 | 1-Iodo-4-methylbenzene | 1-(p-tolyl)pyrrolidin-2-one | 90% |

| 3 | 1-Iodo-4-methoxybenzene | 1-(4-methoxyphenyl)pyrrolidin-2-one | 88% |

| 4 | 1-Chloro-4-iodobenzene | 1-(4-chlorophenyl)pyrrolidin-2-one | 82% |

| 5 | 1-Iodo-2-methylbenzene | 1-(o-tolyl)pyrrolidin-2-one | 78% |

This table was generated based on data presented in the referenced literature. nih.gov

The synthesis of enamides (N-vinyl amides) is another important transformation, providing access to versatile synthetic intermediates. Palladium(II) complexes have been shown to catalyze the N-vinylation of amides, carbamates, and sulfonamides through a formal cross-coupling reaction with vinyl ethers. nih.govcapes.gov.br

Pioneering work by Stahl and colleagues identified that the optimal catalyst for this vinyl transfer is often a palladium(II) complex with a nitrogen-based ligand, such as (DPP)Pd(OCOCF₃)₂ (where DPP is 4,7-diphenyl-1,10-phenanthroline). nih.govcapes.gov.br While chiral pyrrolidine-based ligands are widely used in other palladium-catalyzed reactions, such as enantioselective C-H arylation, their specific application in the N-vinylation of amides is an area of developing interest. nih.gov The established methodology provides a benchmark for this transformation.

Table 2: Palladium(II)-Catalyzed N-Vinylation of Amides with Butyl Vinyl Ether Reaction conditions: Amide, butyl vinyl ether, Pd(OAc)₂ (5 mol%), 4,7-diphenyl-1,10-phenanthroline (B7770734) (7.5 mol%), benzoquinone, in toluene at 80-100 °C.

| Entry | Amide Nucleophile | Product | Yield (%) |

| 1 | 2-Oxazolidinone | 3-Vinyloxazolidin-2-one | 90% |

| 2 | Pyrrolidin-2-one | 1-Vinylpyrrolidin-2-one | 83% |

| 3 | Benzamide | N-Vinylbenzamide | 73% |

| 4 | Phthalimide | N-Vinylphthalimide | 82% |

| 5 | Methanesulfonamide | N-Vinylmethanesulfonamide | 65% |

This table was generated based on data presented in the referenced literature. nih.gov

Pyrrolidine-Based Organocatalysis in Asymmetric Transformations

The pyrrolidine ring is a privileged structural motif in asymmetric aminocatalysis, a field that has rapidly grown to become a third pillar of asymmetric synthesis alongside metal- and biocatalysis. Organocatalysts featuring the pyrrolidine scaffold, such as proline and its derivatives, are highly effective in promoting carbon-carbon and carbon-heteroatom bond-forming reactions. Their mechanism of action typically involves the formation of key intermediates like enamines or iminium ions from carbonyl compounds, which then react stereoselectively. The inherent chirality of the pyrrolidine catalyst guides the approach of the substrate, leading to the formation of one enantiomer in excess. This development was significantly propelled by seminal reports in 2000 on proline-catalyzed intermolecular aldol (B89426) reactions.

Pyrrolidine-based organocatalysts, particularly those derived from the amino acid proline, have been extensively developed for direct asymmetric aldol reactions, a powerful method for C-C bond formation. These catalysts mimic the function of natural aldolase (B8822740) enzymes. Prolinamides, which share the core structure of this compound, have been explored as highly effective catalysts. For instance, a pyrrolidine-oxadiazolone conjugate, which replaces the carboxylic acid of proline with a bioisosteric oxadiazolone ring, has demonstrated excellent catalytic activity. thieme-connect.de This modification improves solubility in organic solvents compared to proline. thieme-connect.de This catalyst effectively promotes the condensation between aromatic aldehydes and various ketones, yielding aldol products with high stereoselectivities. thieme-connect.de

The general mechanism involves the formation of an enamine intermediate between the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde in a stereocontrolled fashion, directed by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst. The design of these catalysts, including the substitution on the pyrrolidine ring and the nature of the amide group, is crucial for achieving high enantioselectivity and diastereoselectivity. Research has shown that creating a sterically demanding environment around the catalytic site can significantly influence the stereochemical outcome.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Pyrrolidine-oxadiazolone conjugate 1 | 4-Nitrobenzaldehyde | Acetone | DMSO | 65 | - | 73 |

| Pyrrolidine-oxadiazolone conjugate 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 98 | 97:3 (anti/syn) | >99.9 (anti) |

| Pyrrolidine-oxadiazolone conjugate 1 | 2-Chlorobenzaldehyde | Cyclohexanone | DMSO | 95 | 96:4 (anti/syn) | >99.9 (anti) |

Data sourced from reference thieme-connect.de.

Pyrrolidine-based organocatalysts are also highly useful in asymmetric conjugate addition reactions, such as the Michael addition, which forms new carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. The catalytic cycle is similar to the aldol reaction, proceeding through an enamine intermediate formed from a ketone or aldehyde donor and the pyrrolidine catalyst. This enamine then adds to the Michael acceptor (e.g., a nitroolefin) with high stereocontrol.

New classes of chiral pyrrolidine catalysts have been designed specifically for this purpose. For example, pyrrolidine-pyridine conjugate base catalysts, prepared from L-prolinol, have been developed for the highly enantioselective addition of ketones to nitroolefins. researchgate.net In these bifunctional catalysts, the pyrrolidine forms the enamine while the pyridine (B92270) moiety is thought to facilitate the initial proton abstraction and shield one face of the enamine, directing the approach of the nitroolefin to achieve high enantio- and diastereoselectivity. researchgate.net Similarly, chiral COFs containing pyrrolidine derivatives have been used as heterogeneous catalysts for Michael additions, showing excellent yields and stereoselectivities while allowing for catalyst recycling. mdpi.comdoi.org

Table 2: Pyrrolidine-Catalyzed Asymmetric Michael Additions

| Catalyst Type | Donor | Acceptor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Pyrrolidine-Pyridine Conjugate | Cyclohexanone | β-Nitrostyrene | up to 100 | up to 99:1 | up to 99 (syn) |

| Pyrrolidine-based OC | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 95-99 | 70:30 - 78:22 | ~68 (syn) |

| Tfp2-COF (heterogeneous) | Cyclohexanone | β-Nitrostyrene | 85-95 | 1:17 (syn/anti) | 90-97 (anti) |

Data sourced from references researchgate.netmdpi.comresearchgate.net.

To bridge the gap between homogeneous and heterogeneous catalysis, pyrrolidine-based organocatalysts have been immobilized within porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.gov This strategy aims to combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid catalysts. nih.govresearchgate.net Chirality can be introduced into these frameworks either by using chiral building blocks from the start (bottom-up functionalization) or by modifying the framework after its synthesis (post-synthetic modification). nih.gov

For example, chiral pyrrolidine units have been integrated into COF backbones to create heterogeneous catalysts for asymmetric reactions. thieme-connect.demdpi.com In one approach, a chiral pyrrolidine derivative was grafted onto the pore walls of an existing COF via a click reaction. nih.govmdpi.com The resulting material, [(S)-Py]x-TPB-DMTP-COF, successfully catalyzed asymmetric Michael additions in water with high activity and enantioselectivity, demonstrating the potential for creating environmentally benign and reusable catalytic systems. nih.gov Similarly, COFs built from scratch using chiral pyrrolidine-functionalized linkers have been used for asymmetric aldol and Michael reactions, sometimes surpassing the performance of their homogeneous counterparts. mdpi.comdoi.org These framework catalysts can provide a confined chiral environment that enhances stereoselectivity. nih.gov However, challenges remain, such as ensuring the catalytic sites are accessible and avoiding coordination of the pyrrolidine's nitrogen atom with metal nodes in MOFs, which can inhibit catalytic activity. researchgate.net

Derivatization and Functionalization Strategies for this compound

The this compound structure possesses two key functional groups amenable to chemical transformation: the primary carboxamide and the tertiary amine of the pyrrolidine ring. While the tertiary amine is relatively stable, the carboxamide offers several routes for derivatization. Standard organic transformations can be applied, although specific literature on this compound itself is sparse. General reactions for related pyrrolidine-2-carboxamides include hydrolysis of the amide to the corresponding carboxylic acid, (S)-1-methylpyrrolidine-2-carboxylic acid, under acidic or basic conditions. The amide can also be dehydrated to form a nitrile, (S)-1-methylpyrrolidine-2-carbonitrile.

Furthermore, the pyrrolidine nitrogen of related compounds can be functionalized. For example, in the synthesis of various active compounds, the secondary amine of a pyrrolidine-2-carboxamide (B126068) is often acylated. researchgate.net A common reaction is acetylation using acetic anhydride (B1165640) or chloroacetylation with chloroacetyl chloride. researchgate.netchemicalbook.com Although the nitrogen in this compound is already methylated (making it a tertiary amine), transformations at this position are less straightforward but could potentially involve demethylation followed by re-functionalization.

A primary strategy for exploring structure-activity relationships is the synthesis of N-substituted analogues of the parent carboxamide. This is typically achieved by starting with L-proline or its N-methylated derivative. The carboxylic acid is first activated, often by conversion to an acid chloride with reagents like thionyl chloride or phosphorus pentachloride. researchgate.netrroij.com This activated intermediate is then reacted with a variety of primary or secondary amines to generate a library of N-substituted pyrrolidine-2-carboxamide analogues. researchgate.netrroij.com

Table 3: Examples of Synthesized N-Substituted Pyrrolidine-2-Carboxamide Analogues

| Starting Material | Reagent(s) | Amine | Synthesized Analogue |

| L-Proline | PCl₅, Acetyl Chloride | Aniline | N-phenylpyrrolidine-2-carboxamide |

| L-Proline | PCl₅, Acetyl Chloride | 4-Chloroaniline | N-(4-chlorophenyl)pyrrolidine-2-carboxamide |

| N-Boc-L-proline | Thionyl Chloride | N-methyl-2-nitroaniline | N-methyl-N-(2-nitrophenyl)pyrrolidine-2-carboxamide |

| 1-Tosylpyrrolidine-2-carboxylic acid | EDC·HCl, HOBt, DIPEA | 2-Amino-N-phenylpropanamide | N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide |

Data sourced from references researchgate.netrroij.comnih.govnih.gov.

Biological Interactions and Mechanistic Insights

Elucidation of Molecular Target Interactions and Mechanisms of Action

(S)-1-Methylpyrrolidine-2-carboxamide belongs to the pyrrolidine (B122466) carboxamide class of compounds, which have been identified as a novel and potent class of direct inhibitors against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govacs.orgnih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, responsible for synthesizing the mycolic acids that form the core of the mycobacterial cell wall. nih.govmdpi.com Its inhibition leads to the disruption of this essential pathway, resulting in cell lysis. mdpi.com

Unlike the frontline anti-tubercular drug isoniazid, which is a prodrug requiring activation by the bacterial enzyme KatG, pyrrolidine carboxamides are direct InhA inhibitors. nih.govmdpi.com This mechanism bypasses the primary mode of resistance to isoniazid, which often involves mutations in the katG gene. mdpi.com Consequently, these direct inhibitors are considered promising candidates for developing new agents against multidrug-resistant tuberculosis. nih.gov

The inhibitory action of pyrrolidine carboxamides occurs through their binding to the active site of InhA. nih.govnih.gov Crystal structures of InhA complexed with these inhibitors reveal that they occupy the substrate-binding cavity. nih.gov The binding is stabilized by interactions with key residues and the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. nih.gov The inhibitor's structure fits within pockets of the active site, including a hydrophobic pocket that accommodates the substrate's alkyl chain and the catalytic site surrounding the Tyr158 residue. nih.govnih.govresearchgate.net The potency of these inhibitors can be significantly improved through structural modifications that enhance hydrophobic interactions with the enzyme. nih.gov Studies resolving racemic mixtures of these compounds have shown that the inhibitory activity is stereospecific, with only one enantiomer being an active inhibitor of InhA. nih.govacs.orgnih.gov

Table 1: Inhibitory Activity of Selected Pyrrolidine Carboxamide Derivatives against InhA

| Compound ID | Substituents | InhA Inhibition IC50 (μM) | Reference |

|---|---|---|---|

| p37 | Piperazine with para-substituted phenyl ring | 4.47 | nih.gov |

| r7 | Aromatic ring extension | 65% inhibition at 15 µM | nih.gov |

| p35 | 1-(9H-fluoren-9-yl) piperazine | Modest (20% at 15 µM) | nih.gov |

Information regarding the specific application of this compound for the enhancement of enzyme stability and activity in biocatalysis is not available in the reviewed scientific literature.

Information regarding the non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors by this compound is not available in the reviewed scientific literature.

Advanced Research Applications of the S 1 Methylpyrrolidine 2 Carboxamide Scaffold

Utilization as a Key Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the (S)-1-methylpyrrolidine-2-carboxamide scaffold make it an exemplary chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to control the stereochemical outcome of a synthesis. The pyrrolidine (B122466) ring, with its defined stereocenter at the 2-position, provides a robust framework for inducing chirality in subsequent reactions.

In the realm of natural product synthesis, proline and its derivatives are fundamental starting materials. nih.gov The synthesis of complex molecules, such as alkaloids and other pharmacologically important compounds, often relies on the stereocontrolled introduction of nitrogen-containing heterocycles. For instance, the stereoselective synthesis of 1-substituted homotropanones, which are precursors to natural alkaloids like (–)-adaline, has been achieved using methodologies that rely on chiral intermediates derived from proline. mdpi.com These syntheses often involve multiple steps where the chirality of the initial building block dictates the stereochemistry of the final product.

Furthermore, pyrrolidine-based structures are not only incorporated as part of the final molecular skeleton but are also widely used as chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is a temporary attachment to a substrate that directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recycled. Prolinamide derivatives, including structures analogous to this compound, have been successfully employed as organocatalysts in a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions. nih.govnih.govresearchgate.netmdpi.com These catalysts operate by forming transient chiral enamines with carbonyl compounds, which then react with electrophiles in a highly face-selective manner. nih.gov The efficiency and selectivity of these reactions are often influenced by the substituents on the pyrrolidine ring and the amide nitrogen. nih.gov

The versatility of the pyrrolidine scaffold is further highlighted by its use in the synthesis of spiropyrrolidines, a class of compounds with increasing importance in drug discovery due to their well-defined three-dimensional structures. whiterose.ac.uk Asymmetric "clip-cycle" strategies have been developed where a derivative of a bis-homoallylic amine is cyclized in an enantioselective manner to form substituted pyrrolidines. whiterose.ac.uk

| Application Area | Synthetic Strategy | Key Feature of Pyrrolidine Scaffold |

| Natural Product Synthesis | Incorporation as a chiral building block | Pre-defined stereocenter to control final product stereochemistry |

| Asymmetric Catalysis | Use as a chiral auxiliary or organocatalyst | Formation of transient chiral intermediates (e.g., enamines) |

| Complex Molecule Synthesis | "Clip-cycle" and other cyclization strategies | Rigid framework for constructing complex 3D structures |

Development of Chemical Probes and Research Tools for Biological Systems

The development of chemical probes, which are small molecules used to study and manipulate biological systems, is a crucial aspect of chemical biology. nih.govnih.gov An ideal chemical probe exhibits high affinity and selectivity for its biological target. nih.govresearchgate.net The this compound scaffold has been explored as a core structure in the design of such probes, owing to its ability to present functional groups in a well-defined spatial arrangement, which is critical for specific molecular recognition.

One area of application is in the development of ligands for receptors and enzymes. For example, derivatives of pyrrolidine-2-carboxamide (B126068) have been designed and synthesized as ligands for the melanocortin-4 receptor, a target for obesity treatment. nih.gov In these studies, the stereochemistry of the pyrrolidine ring was found to be a critical determinant of binding affinity, with the (2R,3R)-isomer showing the highest potency. nih.gov This highlights the importance of the chiral scaffold in orienting the aryl substituents for optimal interaction with the receptor binding pocket.

Furthermore, the pyrrolidine carboxamide structure has served as a template for the discovery of enzyme inhibitors. Through high-throughput screening, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drug discovery. sci-hub.se Subsequent optimization of the lead compounds, which involved modifying the substituents on the pyrrolidine and carboxamide moieties, led to a significant improvement in inhibitory potency. harvard.edu Resolution of racemic mixtures of these inhibitors revealed that only one enantiomer was active, underscoring the importance of the chiral scaffold for biological activity. harvard.edu

The development of fluorescent probes for bioimaging is another significant application. mdpi.comrsc.orgresearchgate.net These probes are designed to change their fluorescence properties upon interaction with a specific biological target, allowing for the visualization of biological processes in living cells. While specific examples of fluorescent probes directly derived from this compound are not extensively documented in the reviewed literature, the general principles of probe design often involve a recognition element (like the pyrrolidine scaffold) linked to a fluorophore. nih.govmdpi.com The rigid nature of the pyrrolidine ring can help to control the photophysical properties of the attached fluorophore.

Radiolabeled ligands are another class of research tools used for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Pyrrole-2-carboxamide derivatives have been radiolabeled with Carbon-11 and evaluated as potential radioligands for imaging monoamine oxidase A (MAO-A), an enzyme implicated in various neurological disorders. nih.gov These studies demonstrate the utility of the core scaffold in developing probes for in vivo applications.

| Research Tool | Target/Application | Role of the Pyrrolidine Scaffold |

| Receptor Ligands | Melanocortin-4 Receptor | Stereospecific orientation of pharmacophores |

| Enzyme Inhibitors | M. tuberculosis InhA | Enantioselective binding to the active site |

| Fluorescent Probes | General Bioimaging | Rigid framework to control fluorophore properties |

| Radiolabeled Ligands | Monoamine Oxidase A (MAO-A) | Core structure for in vivo imaging agents |

Engineering of Novel Biocatalysts and Enzymes for Industrial and Synthetic Processes

The engineering of enzymes to create novel biocatalysts with improved or new functionalities is a rapidly advancing field with significant industrial applications. researchgate.netnih.govsci-hub.seaiche.orgnih.govnih.gov This often involves modifying the enzyme's active site to accommodate new substrates or to perform novel chemical transformations. While direct incorporation of this compound into enzymes is not a standard technique, the principles of its chirality and functionality are relevant to the design of artificial metalloenzymes and the directed evolution of biocatalysts.

Directed evolution is a powerful technique used to tailor enzymes for specific industrial processes. nih.govnih.gov This method involves creating a large library of enzyme variants through mutagenesis and then screening for mutants with desired properties, such as enhanced stability, activity, or stereoselectivity. While there are no specific reports found of using this compound directly in directed evolution experiments, the development of high-throughput screens for enzyme activity is a critical component of this process. For instance, the development of enzyme inhibitors based on the pyrrolidine carboxamide scaffold could be adapted to create screening assays to identify improved enzyme variants.

Furthermore, proline-based organocatalysts, which share the core chiral pyrrolidine structure, have inspired the design of new enzymatic activities. The ability of proline to catalyze reactions via enamine intermediates is a mechanism that can be engineered into protein scaffolds to create novel biocatalysts.

| Engineering Approach | Concept | Relevance of Pyrrolidine Carboxamide Scaffold |

| Artificial Metalloenzymes | Incorporating a metal complex into a protein scaffold | Principles of chirality from proline-based ligands can inform scaffold design. |

| Directed Evolution | Iterative mutagenesis and screening to improve enzyme properties | Inhibitors based on the scaffold could be used to develop screening assays. |

| Novel Biocatalyst Design | Engineering new enzymatic functions | The catalytic mechanisms of proline-based organocatalysts can be mimicked in enzyme active sites. |

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Research Progress in (S)-1-Methylpyrrolidine-2-carboxamide Research

This compound, a derivative of the amino acid L-proline, serves primarily as a specialized building block and intermediate in synthetic organic chemistry. While not extensively studied as a standalone bioactive compound, its academic contributions are noted in the context of larger, more complex molecular syntheses. Research indicates its role as a precursor or a modification of related structures in the development of new chemical entities.

The synthesis of this compound typically starts from L-proline, a readily available chiral starting material. The preparation involves N-methylation of the pyrrolidine (B122466) ring and subsequent amidation of the carboxylic acid group. This structural simplicity and the stereochemical integrity derived from its parent amino acid make it a useful component in creating more elaborate molecules. Although detailed research focusing solely on this compound is limited, its presence is recorded in chemical supplier catalogs and patent literature, underscoring its role in the synthesis of proprietary compounds. For instance, patents exist for chemical structures incorporating the N-methylpyrrolidine-2-carboxamide core, suggesting its utility in the discovery of novel chemical matter. nih.gov

Emerging Research Avenues and Untapped Potential of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine carboxamide scaffold, the core structure of this compound, is a highly privileged motif in medicinal chemistry and drug discovery. frontiersin.orgtandfonline.com Its significance stems from its three-dimensional, non-planar structure which allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This feature is crucial for designing molecules that can bind with high affinity and selectivity to biological targets like proteins and enzymes. nih.govresearchgate.net

Emerging applications of this versatile scaffold include:

Antiviral Agents: Pyrrolidine derivatives are being investigated for their ability to inhibit viral replication, with some showing promise against viruses like HIV-1. nih.gov

Anticancer Therapeutics: The scaffold is a key component in the development of novel anticancer agents. tandfonline.comnih.gov Researchers have synthesized pyrrolidine-based compounds that exhibit antiproliferative activity against various cancer cell lines. nih.gov For example, certain pyrrolidine-based sphingomyelin (B164518) analogues have shown promising activity against breast cancer cells. nih.gov

Central Nervous System (CNS) Disorders: The pyrrolidine-2,5-dione scaffold, a related structure, has been identified as a valuable framework for developing anticonvulsant drugs to treat conditions like epilepsy. nih.gov

Enzyme Inhibition: Pyrrolidine derivatives are being designed as potent and selective inhibitors of various enzymes. For instance, the 4-amino-pyrrolopyridine-5-carboxamide scaffold has been used to create selective inhibitors of Janus kinase 1 (JAK1), a target for inflammatory diseases. nih.gov Polyhydroxylated pyrrolidines, known as aza-sugars, are effective inhibitors of enzymes like α-glucosidase, making them potential candidates for antidiabetic drugs. nih.gov

The untapped potential of the pyrrolidine carboxamide scaffold lies in its structural tunability. Substitutions at various positions on the pyrrolidine ring (N1, C3, C5) provide significant opportunities to optimize biological activity and target specificity. tandfonline.comnih.gov The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple pathological pathways, represents a promising future direction. researchgate.net This approach is particularly relevant for complex diseases like diabetes and cancer, which share common mechanisms such as inflammation and oxidative stress. nih.gov

Challenges and Opportunities in the Academic Research Landscape of Pyrrolidine-Based Compounds

Despite the immense potential of pyrrolidine-based compounds, their academic exploration is not without its hurdles. A primary challenge lies in their synthesis, particularly the stereoselective synthesis required to produce optically pure compounds. mdpi.comnih.gov Since the biological activity of chiral molecules often depends on their specific stereoisomer, controlling the three-dimensional arrangement of atoms during synthesis is critical. nih.govresearchgate.net Developing efficient, scalable, and sustainable synthetic methods remains a significant focus of research. nih.govresearchgate.net

Key challenges include:

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in the synthesis of polysubstituted pyrrolidines can be complex and require sophisticated catalytic systems or chiral auxiliaries. researchgate.netoup.com

Synthetic Efficiency: Many synthetic routes require multiple steps, cryogenic temperatures, or pyrophoric reagents, which can be problematic for large-scale production. researchgate.net

Purification: Separating desired stereoisomers from reaction mixtures can be challenging and costly. google.com

However, these challenges also create significant opportunities for innovation in the academic landscape.

Prominent opportunities include:

Development of Novel Catalytic Systems: There is a continuous need for new catalysts, including organocatalysts and biocatalysts, that can facilitate the stereoselective synthesis of pyrrolidines under milder and more environmentally friendly conditions. researchgate.netrsc.org The use of microwave-assisted organic synthesis (MAOS) is one such approach that can increase synthetic efficiency and support green chemistry principles. nih.gov

Exploration of Chemical Space: The structural diversity of pyrrolidine derivatives is vast and largely unexplored. frontiersin.org There is immense potential to design and synthesize novel compounds with unique biological activities by incorporating different functional groups and substitution patterns. tandfonline.com

Application in Asymmetric Synthesis: Chiral pyrrolidine derivatives themselves can be used as catalysts or ligands in other asymmetric reactions, highlighting their dual role as both targets and tools in chemical synthesis. researchgate.net

Interdisciplinary Research: The study of pyrrolidine-based compounds offers a rich platform for collaboration between synthetic chemists, medicinal chemists, biologists, and pharmacologists to accelerate the discovery and development of new therapeutic agents. frontiersin.org

Q & A

Basic: What synthetic routes are effective for producing (S)-1-Methylpyrrolidine-2-carboxamide with high enantiomeric purity?

Answer:

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with methylamine precursors. A common method uses carbodiimide-mediated activation (e.g., CDI) of the carboxylic acid, followed by reaction with methylamine. Key considerations include:

- Chiral retention : Use of (S)-proline derivatives as starting materials to preserve stereochemistry .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while low temperatures (0–5°C) minimize racemization .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves enantiomeric purity (>98% ee) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.8–3.5 ppm) and carboxamide (δ 6.5–7.5 ppm) .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, using hexane:isopropanol (80:20) as the mobile phase .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 142.0974) .

Advanced: How does stereochemistry influence the compound’s interaction with biological targets?

Answer:

The (S)-enantiomer exhibits distinct binding affinities due to spatial compatibility with chiral enzyme active sites. For example:

- Enzyme inhibition : this compound derivatives show enhanced activity against dipeptidyl peptidase IV (DPP-IV) compared to the (R)-form, attributed to optimal hydrogen bonding with catalytic residues .

- Receptor selectivity : Stereochemistry modulates interactions with G-protein-coupled receptors (GPCRs), as seen in studies with benzimidazole-derived analogs .

Methodological note : Docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) spectroscopy are critical for elucidating stereochemical effects .

Advanced: What strategies optimize yield in multi-step syntheses of derivatives?

Answer:

- Stepwise coupling : Sequential activation of carboxyl groups using CDI or HOBt minimizes side reactions. For example, coupling 2-aminobenzimidazole with activated (S)-1-Methylpyrrolidine-2-carboxylic acid achieves 86% yield .

- Temperature control : Maintaining ≤10°C during acryloylation prevents decomposition of the pyrrolidine ring .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing reaction time by 30% .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Standardized assays : Use consistent enzyme sources (e.g., recombinant human DPP-IV) and buffer systems (pH 7.4 Tris-HCl) .

- Structure-activity relationship (SAR) studies : Systematic modification of the carboxamide substituent (e.g., benzyl vs. hydroxyethyl groups) clarifies bioactivity trends .

- Meta-analysis : Cross-referencing data from X-ray crystallography (e.g., PDB entries) and kinetic studies (e.g., values) identifies outliers .

Advanced: What role does this compound play in designing enzyme inhibitors?

Answer:

The compound serves as a scaffold for transition-state analogs in protease inhibitors. Examples include:

- DPP-IV inhibitors : Derivatives with trifluoromethyl groups exhibit sub-micromolar values by mimicking the tetrahedral intermediate of peptide hydrolysis .

- Catalytic mechanism : The pyrrolidine ring’s rigidity positions functional groups (e.g., carboxamide) for chelation with catalytic zinc ions in metalloproteases .

Experimental design : Kinetic assays (e.g., fluorogenic substrates) and molecular dynamics simulations are essential for validating inhibition mechanisms .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste disposal : Neutralize residues with 10% acetic acid before disposal in designated chemical waste containers .

Advanced: How do solvent polarity and reaction temperature affect the compound’s stability?

Answer:

- Polar solvents : Acetonitrile and DMF stabilize the carboxamide group via hydrogen bonding, reducing hydrolysis rates .

- Temperature thresholds : Degradation occurs >60°C, evidenced by HPLC monitoring of byproducts (e.g., pyrrolidine-2-carboxylic acid) .

Experimental validation : Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.